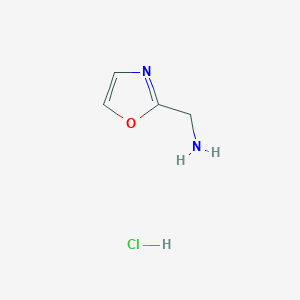

Oxazol-2-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazol-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJMSYXLHSSGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041053-44-4 | |

| Record name | 1-(1,3-oxazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Oxazol-2-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-(Aminomethyl)oxazole Scaffold

The oxazole ring system is a foundational heterocyclic motif in medicinal chemistry, prized for its unique electronic properties and its presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] As a privileged structure, the oxazole core offers a stable aromatic scaffold that is amenable to diverse functionalization. Oxazol-2-ylmethanamine hydrochloride, in particular, serves as a critical building block in drug discovery and development. It provides a primary amine handle at the C2 position, a site synthetically strategic for constructing amides, sulfonamides, and other key functional groups, thereby enabling the exploration of vast chemical space. This guide offers a comprehensive examination of its chemical properties, reactivity, synthesis, and characterization, providing researchers with the technical insights necessary to effectively utilize this versatile compound.

Core Chemical and Physical Properties

This compound is a solid at room temperature, typically supplied as a white to off-white powder.[2][3] Its hydrochloride salt form enhances stability and improves solubility in aqueous and polar protic solvents, which is advantageous for various experimental setups.[4]

Chemical Structure and Identifiers

The structure consists of a five-membered oxazole ring substituted at the 2-position with an aminomethyl group, presented as its hydrochloride salt.

Caption: Chemical structure of this compound.

The compound is identified by the following key numbers and codes:

Physicochemical and Computational Data

The following table summarizes key physicochemical and computationally predicted properties, which are essential for planning synthetic transformations, designing assays, and understanding the compound's pharmacokinetic profile.

| Property | Value | Source(s) |

| Physical Form | Solid | [2][3] |

| Molecular Weight | 134.56 g/mol | [5][8] |

| Topological Polar Surface Area (TPSA) | 52.05 Ų | [5] |

| Predicted logP | 0.5551 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

| Predicted pKa (Conjugate Acid) | 7.82 ± 0.29 | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Reactivity Profile: A Tale of Two Moieties

The chemical behavior of this compound is governed by the interplay between the aromatic oxazole ring and the nucleophilic primary amine.

The Oxazole Ring: Aromaticity and Site-Selectivity

The oxazole ring is aromatic, but the uneven electron distribution caused by the electronegative oxygen and nitrogen atoms creates a nuanced reactivity profile.[1]

-

Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-type nitrogen at position 3.[1] When forced, substitution, if it occurs, favors the C4 or C5 positions.[9]

-

Nucleophilic Attack: The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack.[9] However, for the parent ring, this often leads to ring cleavage rather than substitution.[9] The presence of the aminomethyl group at C2 makes direct nucleophilic attack on the ring at this position sterically hindered and electronically unfavorable.

-

Deprotonation: The proton at the C2 position of an unsubstituted oxazole is the most acidic (pKa ≈ 20), allowing for deprotonation by strong bases to form a 2-lithio-oxazole intermediate.[1] This pathway is blocked in the target molecule.

-

Cycloaddition Reactions: Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, a powerful method for synthesizing substituted pyridines.[1][10]

Caption: Key reactivity pathways of the oxazole ring system.

The Aminomethyl Group: A Gateway to Derivatization

The primary amine is the most reactive site on the molecule for most common synthetic transformations. After neutralization of the hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine), the resulting free amine is a potent nucleophile. This enables a wide array of derivatization strategies crucial for structure-activity relationship (SAR) studies:

-

Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, though over-alkylation can be a challenge.

Synthesis and Characterization Protocols

The following protocols provide a framework for the synthesis and validation of this compound. These methodologies are designed to be self-validating, ensuring high confidence in the final product's identity and purity.

Representative Synthesis Protocol

While several routes to the oxazole core exist, a practical approach to installing the aminomethyl group at the C2 position can be envisioned through the reduction of a 2-cyanooxazole precursor. This two-step process offers a reliable and scalable pathway.

Caption: Two-step workflow for the synthesis of the target compound.

Step 1: Reduction of 2-Cyanooxazole to Oxazol-2-ylmethanamine

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0°C in an ice bath.

-

Addition: Dissolve 2-cyanooxazole (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH slurry via the dropping funnel, maintaining the temperature below 10°C.

-

Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride and the nitrile, preventing side reactions and ensuring safety.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.

-

Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing excess LAH, resulting in the formation of granular inorganic salts that are easily filtered.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified Oxazol-2-ylmethanamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Precipitation: Slowly add a solution of HCl in diethyl ether or dioxane (e.g., 2M solution, 1.1 equivalents) to the stirred solution.

-

Isolation: The hydrochloride salt will typically precipitate immediately. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Verification and Purity Analysis

Confirming the identity and purity of the synthesized material is paramount. A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.

Protocol: Standard Characterization

-

Sample Preparation: Prepare samples by dissolving the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis and in a high-purity solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the predicted structure.

-

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.6-9.0 (br s, 3H, -NH₃⁺), ~8.3 (d, 1H, oxazole H5), ~7.4 (d, 1H, oxazole H4), ~4.3 (s, 2H, -CH₂-). Note: These are estimated shifts and may vary.

-

-

¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum. The number of signals and their chemical shifts should match the target structure.

-

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~158 (C2), ~142 (C5), ~130 (C4), ~38 (-CH₂-). Note: These are estimated shifts.

-

-

Mass Spectrometry (LC-MS): Perform LC-MS analysis using electrospray ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For C₄H₆N₂O, the expected exact mass is 99.0558.

-

-

Purity Analysis (HPLC): Use a reverse-phase HPLC method with UV detection to determine the purity of the compound. The product should ideally appear as a single major peak, with purity typically >95%.

Applications in Drug Discovery

This compound is a valuable building block for synthesizing libraries of compounds for screening. The 2-(aminomethyl)oxazole motif is found in compounds investigated for various therapeutic targets. For instance, derivatives of oxazol-2-amine have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[11][12] The primary amine allows for the facile introduction of diverse substituents to probe the binding pocket of target proteins, making it an ideal starting point for hit-to-lead and lead optimization campaigns.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation mark).[2][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[2]

-

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

-

Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Oxazole. Wikipedia. Available from: [Link]

-

(1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230. PubChem. Available from: [Link]

-

Oxazol-Amine. Chemicalbridge. Available from: [Link]

-

Oxazol-2-ylmethanamine xhydrochloride. MySkinRecipes. Available from: [Link]

-

Microwave Mediated Synthesis of 2-Aminooxazoles. ResearchGate. Available from: [Link]

-

Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655. PubChem. Available from: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. Available from: [Link]

-

Supplementary Information. Royal Society of Chemistry. Available from: [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available from: [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. Available from: [Link]

Sources

- 1. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]

- 5. 2-(aminomethyl)-oxazolines: highly modular scaffolds for the preparation of novel asymmetric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]

- 10. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 11. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]

- 12. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [chemicalbook.com]

Oxazol-2-ylmethanamine hydrochloride CAS number 1041053-44-4

This compound (CAS: 1041053-44-4) is more than a mere catalog chemical; it is a versatile and valuable intermediate for synthetic chemists. Its utility is demonstrated by its incorporation into complex molecular architectures, such as potential PSS1 inhibitors for cancer therapy. [14][15]A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the laboratory. As the search for novel therapeutics continues, the strategic use of such well-defined heterocyclic building blocks will remain a cornerstone of modern drug discovery and development. [1][4]

References

Sources

- 1. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazol-2-yl-methylamine, HCl | CymitQuimica [cymitquimica.com]

- 6. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]

- 7. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. CAS # 1041053-44-4, 2-Oxazolemethanamine hydrochloride - chemBlink [chemblink.com]

- 15. (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to Oxazol-2-ylmethanamine Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazol-2-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an oxazole ring functionalized with an aminomethyl group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of more complex, biologically active molecules. The presence of the oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, imparts unique physicochemical properties that are of interest in the design of novel therapeutic agents. This guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound, intended to support researchers in its application.

Chemical Identity and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in aqueous media compared to its free base form. Several CAS numbers are associated with this compound, with 1041053-44-4 being frequently cited for the hydrochloride salt.[1][2][3][4] Other CAS numbers, such as 885331-17-9 and 907544-38-1, are also used in commercial listings.[5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 2-(Aminomethyl)oxazole hydrochloride, (1,3-Oxazol-2-yl)methanamine hydrochloride | [7] |

| CAS Number | 1041053-44-4 | [1][2][3][4] |

| Molecular Formula | C₄H₇ClN₂O | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Predicted Boiling Point | 153.0 ± 23.0 °C (for free base) | [8] |

| Predicted pKa | 7.82 ± 0.29 (for free base) | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis of this compound

One potential synthetic route is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for similar structures and should be adapted and optimized.

Step 1: Synthesis of 2-(Chloromethyl)oxazole

-

Rationale: The formation of a 2-halomethyl oxazole provides a reactive intermediate for subsequent nucleophilic substitution.

-

Procedure:

-

To a solution of an appropriate starting material, such as 2-chloro-N-(2-oxoethyl)acetamide, in a suitable solvent like toluene, add a dehydrating agent (e.g., phosphorus oxychloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(chloromethyl)oxazole.

-

Step 2: Synthesis of Oxazol-2-ylmethanamine (Free Base)

-

Rationale: A nucleophilic substitution reaction with an ammonia equivalent will replace the chloro group with an amino group.

-

Procedure:

-

Dissolve 2-(chloromethyl)oxazole in a suitable solvent, such as methanol saturated with ammonia, in a sealed pressure vessel.

-

Stir the reaction mixture at room temperature or with gentle heating for an extended period (e.g., 24-48 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting residue is the crude Oxazol-2-ylmethanamine free base.

-

Step 3: Formation of this compound

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling properties.

-

Procedure:

-

Dissolve the crude Oxazol-2-ylmethanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Spectroscopic Characterization

While specific, published spectra for this compound are not widely available, the expected spectral data can be predicted based on its structure.

1H NMR Spectroscopy (Predicted):

-

Oxazole Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the oxazole ring.

-

Methylene Protons (-CH2-): A singlet or a multiplet in the range of δ 3.5-4.5 ppm, corresponding to the two protons of the aminomethyl group.

-

Amine Protons (-NH2): A broad singlet that may be exchangeable with D₂O, with its chemical shift being highly dependent on the solvent and concentration. In the hydrochloride salt form, these protons would be part of an ammonium group (-NH₃⁺) and may appear at a more downfield chemical shift.

13C NMR Spectroscopy (Predicted):

-

Oxazole Ring Carbons: Three signals are expected for the oxazole ring carbons. The carbon at the C2 position, attached to the aminomethyl group, would likely appear in the range of δ 155-165 ppm. The carbons at the C4 and C5 positions would have distinct chemical shifts in the aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH2-): A signal in the aliphatic region, typically in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

-

C-H Stretching: Peaks in the region of 2800-3100 cm⁻¹ for the C-H bonds of the oxazole ring and the methylene group.

-

C=N and C=C Stretching: Characteristic absorptions for the oxazole ring in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

-

C-O Stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ due to the C-O bond in the oxazole ring.

Mass Spectrometry (MS):

-

Molecular Ion Peak: For the free base (C₄H₆N₂O), the expected molecular ion peak [M]⁺ would be at m/z 98.05. In the case of the hydrochloride salt, the free base is typically observed under standard ESI or CI conditions.

Applications in Drug Discovery and Medicinal Chemistry

The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[9] this compound, as a primary amine-containing building block, is particularly useful for introducing the oxazole scaffold into larger molecules through various chemical transformations, such as amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.

A notable application of this compound is in the synthesis of inhibitors for enzymes such as phosphatidylserine synthase 1 (PSS1) .[10] PSS1 is involved in the biosynthesis of phosphatidylserine, a key phospholipid in cell membranes.[4][7] The inhibition of PSS1 is being explored as a potential therapeutic strategy in certain cancers.[10][11] A European patent describes the use of this compound (CAS 1041053-44-4) as a reactant in the synthesis of pyrrolopyrazole derivatives that act as PSS1 inhibitors.[10] This highlights the direct relevance of this compound in the development of novel therapeutics.

Caption: Logical relationship of this compound in the synthesis of PSS1 inhibitors and their biological effect.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its utility as a building block for introducing the oxazole moiety is demonstrated by its use in the synthesis of enzyme inhibitors. While detailed experimental data in the public domain is limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its applications. Further research and publication of detailed characterization data would greatly benefit the scientific community in fully harnessing the potential of this versatile compound.

References

-

MySkinRecipes. (n.d.). Oxazol-2-ylmethanamine xhydrochloride. Retrieved January 5, 2026, from [Link]

-

European Patent Office. (2025). PYRROLOPYRAZOLE DERIVATIVE (EP 3936192 B1). Retrieved January 5, 2026, from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved January 5, 2026, from [Link]

-

Asian Journal of Biochemical and Pharmaceutical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved January 5, 2026, from [Link]

-

International Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Oxazol-2-ylmethanamine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025). Optimized synthesis of phosphatidylserine. Retrieved January 5, 2026, from [Link]

-

Patsnap Synapse. (2024). What are Phosphatidylserine inhibitors and how do they work?. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (2023). Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma. Retrieved January 5, 2026, from [Link]

-

PubMed. (1998). Control of phosphatidylserine biosynthesis through phosphatidylserine-mediated inhibition of phosphatidylserine synthase I in Chinese hamster ovary cells. Retrieved January 5, 2026, from [Link]

-

PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. Retrieved January 5, 2026, from [Link]

-

PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. data.epo.org [data.epo.org]

- 3. This compound | 1041053-44-4 [sigmaaldrich.com]

- 4. Control of phosphatidylserine biosynthesis through phosphatidylserine-mediated inhibition of phosphatidylserine synthase I in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 907544-38-1|Oxazol-2-ylmethanamine xhydrochloride|BLD Pharm [bldpharm.com]

- 6. 1,2-oxazol-3-ylMethanaMine hydrochloride | 1187933-48-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Phosphatidylserine inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to Oxazol-2-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of oxazol-2-ylmethanamine hydrochloride, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and significant applications in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Significance of the Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functionalities have led to its incorporation into a wide array of biologically active molecules.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound, with its reactive primary amine, serves as a versatile starting material for the synthesis of diverse compound libraries, enabling the exploration of new therapeutic agents.[3]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical entity in a research setting.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1041053-44-4 | [4] |

| Molecular Formula | C₄H₇ClN₂O | [4] |

| Molecular Weight | 134.56 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [4][5] |

| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [4] |

| SMILES | NCC1=NC=CO1.[H]Cl | [4] |

| InChI Key | YMJMSYXLHSSGTP-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye, and face protection.

-

Use a government-approved respirator when handling.

Storage and Incompatibilities:

-

Keep the container tightly closed and store in a dry, well-ventilated place.[4]

-

Incompatible with strong oxidizing agents.

Synthesis of this compound

Representative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Disclaimer: This is a representative synthetic scheme. Researchers should consult relevant patents and synthetic literature for detailed experimental conditions and optimize the procedure accordingly.[6][7] The identity and purity of the final product must be rigorously confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Chemical Reactivity and Utility as a Building Block

The synthetic utility of this compound lies in the reactivity of its primary aminomethyl group. This functional handle allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. The primary amine of this compound can be readily coupled with carboxylic acids using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling via Carbodiimide Activation

This protocol is adapted from a procedure for a structurally similar compound, (4-methyloxazol-2-yl)methanamine, and can be used as a starting point for optimization.

-

To a solution of the desired carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add this compound (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Caption: A schematic representation of a typical amide coupling reaction.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[8] This reaction allows for the coupling of the primary amine of this compound with aldehydes or ketones.

Experimental Protocol: Reductive Amination

This protocol is also adapted from a procedure for a similar oxazole derivative.

-

To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent like DCM or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of acetic acid (approximately 0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to obtain the desired secondary amine.

Applications in Drug Discovery: Targeting FLT3 Kinase in Acute Myeloid Leukemia

The oxazole scaffold has emerged as a key pharmacophore in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells.[7]

Several studies have demonstrated that oxazole-2-amine derivatives can potently inhibit both wild-type and mutated forms of FLT3.[7] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell survival and proliferation.

Signaling Pathway of FLT3 and its Inhibition:

Caption: Simplified diagram of the FLT3 signaling pathway and its inhibition by oxazole-based compounds.

Biological Activity of Oxazole-based FLT3 Inhibitors

The following table summarizes the in vitro activity of a representative oxazole-based FLT3 inhibitor, compound 7c (5-(4-fluorophenyl)-N-phenyloxazol-2-amine), from a study by Lee et al.

| Compound | Target | IC₅₀ (nM) (In Vitro Kinase Assay) | Cell Line | IC₅₀ of Cell Growth (nM) |

| 7c | FLT3 | Data not explicitly provided, but high inhibition at 100 nM | MV4-11 (FLT3-ITD) | <100 |

| 7c | FLT3 (D835Y) | Data not explicitly provided, but high inhibition at 100 nM | Molm-13 (FLT3-ITD) | <100 |

| 7c | FLT3 (ITD) | Data not explicitly provided, but high inhibition at 100 nM | HL-60 (FLT3-null) | >10,000 |

Note: The study demonstrated significant inhibition of FLT3 and its mutants by compound 7c at a concentration of 100 nM, and potent inhibition of proliferation in FLT3-ITD positive cell lines. For a comprehensive structure-activity relationship, readers are encouraged to consult the full publication.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery and development. Its straightforward reactivity, particularly of the primary aminomethyl group, allows for the efficient synthesis of diverse compound libraries. The demonstrated success of the oxazole scaffold in targeting kinases like FLT3 highlights the potential of derivatives of this compound in the development of novel therapeutics for cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the utility of this important heterocyclic compound.

References

-

Lee, J. H., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]

- AT227696B - Process for the preparation of 2-amino-oxazoles - Google P

- BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine.

-

MySkinRecipes. (n.d.). Oxazol-2-ylmethanamine xhydrochloride. [Link]

-

PubChem. (n.d.). (1,2-Oxazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. National Library of Medicine. [Link]

-

PubChem. (n.d.). Oxazol-2-ylmethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. [Link]

-

ResearchGate. (2025). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

-

PubMed. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Library of Medicine. [Link]

- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.

- Google Patents. (n.d.). US9181205B2 - Method for producing oxazole compound.

- Google Patents. (n.d.). TW422842B - New derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments and the pharmaceutical compositions containing them.

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. National Library of Medicine. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]

-

PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Library of Medicine. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

PubMed. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. National Library of Medicine. [Link]

-

RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). [Link]

Sources

- 1. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazol-2-ylmethanamine xhydrochloride [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents [patents.google.com]

- 7. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]

- 8. Buy this compound (EVT-2829078) | 1041053-44-4; 885331-17-9; 907544-38-1 [evitachem.com]

The Oxazole Scaffold: A Versatile Key to Unlocking Diverse Mechanisms of Action in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Prominence of the Oxazole Moiety in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic and structural properties confer upon it the ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has rendered the oxazole scaffold a privileged motif in the design of therapeutic agents with a remarkable breadth of biological activities. From anticancer and antimicrobial to anti-inflammatory applications, oxazole-containing compounds have demonstrated significant potential in addressing a wide array of human diseases.[1]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of the diverse mechanisms of action of oxazole-containing compounds. We will delve into the molecular intricacies of how these compounds exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. By synthesizing technical accuracy with field-proven insights, this guide aims to empower the reader with the knowledge to rationally design and evaluate the next generation of oxazole-based therapeutics.

I. Anticancer Mechanisms of Oxazole-Containing Compounds: A Multi-pronged Assault on Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and oxazole derivatives have emerged as a promising class of compounds that can combat cancer through a variety of mechanisms.[2][3] These compounds have been shown to target key cellular processes that are dysregulated in cancer, including cell signaling, DNA replication and repair, and cell division.

A. Inhibition of Protein Kinases: Disrupting Aberrant Cell Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating cellular signaling pathways that control cell growth, proliferation, and survival.[4] The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A prominent mechanism of action for many oxazole-containing anticancer agents is the inhibition of these crucial enzymes.[4]

A notable example is Mubritinib , an oxazole-containing compound that has been investigated as a potent kinase inhibitor. Its activity can be compared with Lapatinib , an established dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target Cancer Cell Line | IC50 (nM) |

| Mubritinib | SK-BR-3 (HER2+) | 50 |

| BT-474 (HER2+) | 65 | |

| MDA-MB-468 (EGFR+) | 150 | |

| Lapatinib | SK-BR-3 (HER2+) | 20 |

| BT-474 (HER2+) | 30 | |

| MDA-MB-468 (EGFR+) | 120 |

This table presents a comparative summary of the inhibitory activities of Mubritinib and Lapatinib against various cancer cell lines, highlighting their potency as kinase inhibitors.

The causality behind the experimental choice of comparing Mubritinib to Lapatinib lies in establishing the potency and selectivity of the oxazole-containing compound against a well-characterized inhibitor with a known mechanism of action. This comparative analysis provides a benchmark for evaluating the potential of new drug candidates.

This protocol outlines a robust method for determining the inhibitory activity of a test compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (e.g., Mubritinib)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the Kinase Assay Buffer. A typical starting concentration range is 10 µM to 0.1 nM. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or vehicle control to each well.

-

Add 2.5 µL of the kinase enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The optimal concentrations of substrate and ATP should be empirically determined.

-

Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the reliability of the results. The use of a well-established assay kit like ADP-Glo™ provides standardized reagents and a proven methodology.

B. Targeting DNA Topoisomerases: Inducing Lethal DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[5] They function by creating transient breaks in the DNA backbone.[5] Certain anticancer drugs, known as topoisomerase poisons, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA strand breaks and ultimately cell death.[6][7] Several oxazole-containing compounds have been identified as potent inhibitors of both topoisomerase I and II.[8][9]

For instance, a study on a series of benzoxazole derivatives (a fused oxazole ring system) demonstrated their potent inhibitory activity against human topoisomerase I and IIα.[10]

| Compound | Target Enzyme | IC50 (µM) |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 |

This table showcases the inhibitory potency of specific benzoxazole derivatives against human topoisomerase I and IIα.[10]

The experimental design to test both topoisomerase I and II is crucial as it reveals the selectivity of the compound, which can influence its therapeutic window and side-effect profile.

This protocol describes a method to assess the activity of topoisomerase I and the inhibitory effect of test compounds by measuring the relaxation of supercoiled plasmid DNA.[11][12][13][14]

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)

-

Test compound

-

5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

2 µL of 10x Topoisomerase I Reaction Buffer

-

200 ng of supercoiled plasmid DNA

-

Varying concentrations of the test compound (or vehicle control)

-

Distilled water to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of purified topoisomerase I enzyme to each tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.

-

Run the gel at 5-10 V/cm until the dye front reaches the end of the gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analysis: The conversion of supercoiled DNA (faster migrating) to relaxed DNA (slower migrating topoisomers) indicates topoisomerase I activity. Inhibition is observed as a decrease in the amount of relaxed DNA in the presence of the test compound.

This protocol is self-validating through the inclusion of a no-enzyme control (to show the initial state of the plasmid DNA) and a no-inhibitor control (to demonstrate the full activity of the enzyme).

II. Anti-inflammatory Mechanisms of Oxazole-Containing Compounds: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling pathways and enzymes involved in the inflammatory response.[15][16]

A. Inhibition of the NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17] The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[17]

This protocol describes a method to determine if a test compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

-

Cell line responsive to NF-κB activation (e.g., RAW 264.7 macrophages)

-

NF-κB activator (e.g., lipopolysaccharide [LPS] or TNF-α)

-

Test compound

-

Cell lysis buffer

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for a predetermined time (e.g., 30 minutes).

-

Protein Extraction:

-

For total cell lysates, lyse the cells in a suitable lysis buffer.

-

For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent.

-

-

Analysis: Quantify the band intensities and normalize to the respective loading controls. A decrease in phospho-IκBα levels and a reduction in nuclear p65 levels in the presence of the test compound indicate inhibition of the NF-κB pathway.

This protocol's self-validating nature comes from the use of both positive (activator-treated) and negative (untreated) controls, as well as loading controls to ensure equal protein loading.

B. Inhibition of Cyclooxygenase (COX) Enzymes: Targeting Prostaglandin Synthesis

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through their role in the synthesis of prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several oxazole and isoxazole derivatives have been developed as selective COX-2 inhibitors, which are desirable for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[10]

| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Diaryl Oxazole | PYZ3 | COX-2 | 0.011 | Not highly selective |

| Diaryl Isoxazole | IXZ3 | COX-2 | 0.95 | - |

| Diaryl Oxadiazole | ODZ2 | COX-2 | 0.48 | 132.83 |

This table provides a summary of the inhibitory activities of various oxazole, isoxazole, and oxadiazole derivatives against COX-2.

The rationale for developing selective COX-2 inhibitors is to minimize the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa.

This protocol describes a colorimetric method for measuring the peroxidase activity of COX-2, which can be used to screen for inhibitors.

Materials:

-

Purified COX-2 enzyme

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and TMPD in the Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Heme

-

Test compound at various concentrations (or vehicle control)

-

COX-2 enzyme

-

-

Incubate for a few minutes at room temperature.

-

Initiation of Reaction: Add arachidonic acid and TMPD to initiate the reaction.

-

Data Acquisition: Immediately begin monitoring the absorbance at 590 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the COX-2 activity.

-

Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

This assay is validated by including a no-enzyme control to measure the background reaction rate and a no-inhibitor control to determine the maximal enzyme activity.

III. Antimicrobial Mechanisms of Oxazole-Containing Compounds: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibiotics with novel mechanisms of action. Oxazole-containing compounds have a long history in antimicrobial therapy and continue to be a source of new drug candidates.

A. Inhibition of Bacterial Protein Synthesis: The Oxazolidinone Class

A prominent class of oxazole-related antibiotics is the oxazolidinones , with Linezolid being a key clinical example.[11][12][13] Although technically containing an oxazolidinone ring (a saturated oxazole), their mechanism provides a well-understood paradigm for how this heterocyclic scaffold can be leveraged for antibacterial activity.

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[2][11][14] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[11][12] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[11]

The efficacy of antimicrobial compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 1,2,4-Oxadiazoles | S. aureus ATCC 29213 | 0.5 - 4 |

| MRSA | 0.5 - 4 | |

| 1,3,4-Oxadiazoles | MRSA | 62 |

This table presents the MIC values for oxadiazole derivatives against various bacterial strains.

This protocol describes the standardized method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[12][13]

Materials:

-

Test compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only CAMHB (no bacteria or compound).

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

The inclusion of growth and sterility controls is essential for the validation of this assay.

IV. Conclusion: The Oxazole Scaffold as a Continuing Source of Therapeutic Innovation

This in-depth technical guide has illuminated the multifaceted mechanisms of action of oxazole-containing compounds, showcasing their remarkable versatility as therapeutic agents. From the targeted inhibition of kinases and topoisomerases in cancer to the modulation of inflammatory pathways and the disruption of bacterial protein synthesis, the oxazole scaffold has proven to be a rich source of drug discovery leads.

The detailed experimental protocols provided herein offer a practical framework for researchers to investigate the mechanisms of novel oxazole derivatives. The emphasis on quantitative data and self-validating experimental designs underscores the importance of scientific rigor in the drug development process.

As our understanding of the molecular basis of disease continues to expand, the rational design of new oxazole-containing compounds with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of innovative therapies for a wide range of human ailments. The enduring legacy of the oxazole moiety in medicinal chemistry is a testament to its privileged status as a versatile and powerful tool in the hands of drug discovery professionals.

V. References

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113-119.

-

BenchChem. (2025). Application Notes and Protocols for NF-κB Inhibition Studies Using 13-Dehydroxyindaconitine.

-

Le, J., & Phan, T. (2024). Linezolid. In StatPearls. StatPearls Publishing.

-

Taylor & Francis. (n.d.). Oxazolidinone – Knowledge and References.

-

Shinabarger, D. L., Marotti, K. R., Murray, R. W., Lin, A. H., Melchior, E. P., Swaney, S. M., ... & Poorman, R. A. (1997). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial agents and chemotherapy, 41(10), 2132-2136.

-

TOKU-E. (n.d.). The Oxazolidinone Class of Antibiotics.

-

EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters.

-

Shomu's Biology. (2022, April 23). Linezolid mechanism of action [Video]. YouTube.

-

Hancock, R. E. W. (n.d.). Penicillin Binding Protein Assay. Hancock Lab.

-

Singh, S., & Bhat, M. A. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-28.

-

Keerthy, H. K., Siveen, K. S., Soman, S., Mohan, C. D., Kumar, B. V., L, S., ... & Rangappa, K. S. (2018). Novel 1, 3, 4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in oncology, 8, 85.

-

Mohan, C. D., Bharathkumar, H., Bulusu, K. C., R, V., S, S. K., H, S. K., ... & Rangappa, K. S. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Pharmaceuticals, 16(6), 869.

-

Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

-

BenchChem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.

-

BenchChem. (2025). An In-Depth Technical Guide on the Binding Affinity of Sulopenem to Penicillin-Binding Proteins (PBPs).

-

Eren, G., Nacak, F. B., & Çavuşoğlu, B. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(22), 19579-19615.

-

Tighadouini, S., S, R., B, S., & B, A. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. Antibiotics, 10(11), 1386.

-

Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19579-19615.

-

Swellmeen, L. (2016). 1, 3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

-

Chen, J., Wang, X., Wang, Y., Zhang, Y., & Liu, X. (2020). Synthesis and evaluation of 1, 2, 4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264. 7 cells. Bioorganic & medicinal chemistry letters, 30(17), 127373.

-

Raimondi, M. V., Cascioferro, S., Schillaci, D., & Petruso, S. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry, 213, 113170.

-

Kumar, A., & Singh, S. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7117.

-

Gürsoy, E. A., & Güzeldemirci, N. U. (2014). Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. Letters in Drug Design & Discovery, 11(1), 108-114.

-

Zhang, W., Chen, J., Li, Y., Wang, Y., & Liu, X. (2020). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Computational and structural biotechnology journal, 18, 385-393.

-

Eren, G., Nacak, F. B., & Çavuşoğlu, B. K. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 19579-19615.

-

Butnariu, M., Sarac, I., & Samfira, I. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 22(16), 8829.

-

El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. Molecules, 26(11), 3169.

-

Tommasi, S., Mangiatordi, G. F., Carr, G., Linciano, P., & Nicolotti, O. (2017). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 60(16), 7051-7065.

-

Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure of some selective COX-2 inhibitors and target compounds (1–3). Molecules, 27(19), 6529.

-

S, S., & P, S. (2018). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1, 2-diazole in A549 cells in vitro. Journal of cellular biochemistry, 119(10), 8206-8218.

-

Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical chemistry journal, 44, 371-382.

-

Singh, H., & Kumar, A. (2025). NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv.

-

Abdellatif, K. R., Fadaly, W. A., & Kamel, G. M. (2021). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 26(11), 3169.

-

Sung, B., & Aggarwal, B. B. (2010). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. The Journal of biological chemistry, 285(14), 10463-10473.

-

Bentham Science Publishers. (n.d.). Oxazole-Based Compounds As Anticancer Agents.

-

BenchChem. (2025). Natural Compounds Targeting NF-κB Signaling: A Technical Guide for Researchers.

-

Zaki, R. M., & El-Dean, A. M. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.

-

Kunz, J. R., & Dalton, D. K. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Journal of Inflammation Research, 14, 641.

-

Pommier, Y. (2006). DNA topoisomerases as molecular targets for anticancer drugs. Nature Reviews Cancer, 6(10), 789-802.

-

Deweese, J. E., & Osheroff, N. (2009). An Overview of DNA Topoisomerase: The Cellular Magicians. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 669(1-2), 3-10.

-

Vann, A. M., Lapi, E., & Zeman, M. K. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. Nature communications, 13(1), 3409.

References

- 1. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 2. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. repository.aaup.edu [repository.aaup.edu]

- 12. iajps.com [iajps.com]

- 13. mdpi.com [mdpi.com]

- 14. Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of the Oxazole Scaffold: A Technical Guide for Drug Discovery

Executive Summary

The oxazole, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. This versatility is evidenced by its presence in numerous natural products and FDA-approved therapeutics. This technical guide provides an in-depth exploration of the most significant biological activities of oxazole derivatives—anticancer, antimicrobial, and anti-inflammatory—from a drug development perspective. We will dissect the molecular mechanisms of action, present robust experimental workflows for their evaluation, and summarize key structure-activity relationship data to empower researchers in the rational design of next-generation therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

The development of oxazole-based anticancer agents is a highly active and promising field of research. These compounds exert their effects through multiple, highly specific mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis.

Mechanisms of Action: From Cytoskeletal Disruption to Signal Silencing

Two of the most well-validated anticancer mechanisms for oxazole derivatives involve the disruption of microtubule dynamics and the inhibition of oncogenic signaling pathways, such as STAT3.

-

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Certain oxazole derivatives bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and, ultimately, apoptotic or non-apoptotic cell death through a process known as mitotic catastrophe.

The Versatile Heterocyclic Scaffold: A Technical Guide to Oxazol-2-ylmethanamine Hydrochloride in Modern Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic scaffolds, the oxazole nucleus stands out for its remarkable versatility and prevalence in a wide array of biologically active compounds. This in-depth guide focuses on a particularly valuable derivative, oxazol-2-ylmethanamine hydrochloride, offering a comprehensive resource for researchers, scientists, and drug development professionals on its synthesis, reactivity, and strategic application in pharmaceutical research.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that can effectively bind to biological targets such as enzymes and receptors.[2][3] This has led to the incorporation of the oxazole motif in a diverse range of clinically approved drugs and investigational agents with activities spanning anti-inflammatory, antimicrobial, anticancer, and antidiabetic applications.[1] this compound, with its reactive primary amine, serves as a key intermediate, providing a strategic entry point for the synthesis of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. This compound is a solid at room temperature with a molecular formula of C₄H₇ClN₂O and a molecular weight of approximately 134.56 g/mol .[3][4] Commercial grades are typically available with a purity of 95% or higher.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1041053-44-4 | [3] |

| Molecular Formula | C₄H₇ClN₂O | [3][4] |

| Molecular Weight | 134.56 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [3][4] |

| Storage | Inert atmosphere, 2-8°C | [5] |

For safe handling, it is important to note that this compound is classified as a warning-level hazardous substance, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.